Sulfuric acid, aluminum salt, hydrate

Description

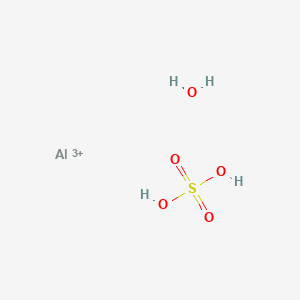

Structure

2D Structure

Properties

IUPAC Name |

aluminum;sulfuric acid;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Al.H2O4S.H2O/c;1-5(2,3)4;/h;(H2,1,2,3,4);1H2/q+3;; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STNCDALPBBWSTC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.OS(=O)(=O)O.[Al+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

AlH4O5S+3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10205903 | |

| Record name | Sulfuric acid, aluminum salt, hydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10205903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57292-32-7 | |

| Record name | Sulfuric acid, aluminum salt, hydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057292327 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sulfuric acid, aluminum salt, hydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10205903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Preparation Techniques for Hydrated Aluminum Sulfate

Conventional Synthesis Routes

Conventional methods for producing hydrated aluminum sulfate (B86663) have been well-established for decades and are characterized by their reliability and scalability. These routes typically involve precipitation from aqueous solutions, high-temperature and pressure reactions, or direct extraction from aluminum-rich minerals.

Precipitation Methods

Precipitation is a common laboratory and industrial technique for the synthesis of aluminum sulfate. This method generally involves the reaction of an aluminum source with sulfuric acid, followed by the crystallization of the hydrated salt from the solution.

In a typical laboratory-scale synthesis, aluminum, such as from aluminum foil, is first dissolved in a potassium hydroxide (B78521) solution. The subsequent addition of sulfuric acid initiates two sequential reactions. Initially, the acidic solution neutralizes the alkaline aluminate complex, leading to the formation of a thick, white, gelatinous precipitate of aluminum hydroxide. usb.ac.ir As more sulfuric acid is introduced, this precipitate dissolves to form soluble aluminum ions (Al³⁺) in the solution. usb.ac.ir Upon cooling, crystals of hydrated potassium aluminum sulfate, an alum, can be slowly deposited. usb.ac.ir A similar principle applies to the direct reaction of aluminum hydroxide with sulfuric acid to produce aluminum sulfate and water. google.com

Industrial precipitation processes can involve the crystallization of aluminum sulfate from solutions obtained through various means, including the acid leaching of ores. After obtaining a concentrated aluminum sulfate solution, it can be allowed to cool, often with seeding, to induce crystallization. urfu.ru The control of pH is a critical parameter in these processes. For instance, methods have been developed where aqueous solutions of ammonium (B1175870) hydroxide and aluminum sulfate are reacted to precipitate basic aluminum sulfate. su.ac.th The careful control of pH during this precipitation is essential for the characteristics of the final product. su.ac.th

Hydrothermal Synthesis Strategies

Hydrothermal synthesis involves the use of high-temperature and high-pressure aqueous solutions to crystallize materials. This technique can produce highly crystalline phases of aluminum hydroxysulfates.

Research has demonstrated the synthesis of an aluminum hydroxysulfate, AlSO₄(OH), at 700 °C and approximately 1.0 GPa in a hydrothermal diamond-anvil cell. researchgate.netprepchem.com The starting materials for this synthesis were a mixture of 95% sulfuric acid and aluminum oxide powder. researchgate.netprepchem.com This specific compound, isostructural with kieserite-type minerals, has also been synthesized by the hydrolysis of aluminum sulfate solutions at temperatures above 310 °C. researchgate.netprepchem.com Studies have indicated that this phase, referred to as "phase A," forms at temperatures around 290 °C and is not stable at significantly lower temperatures. researchgate.netprepchem.com The thermal decomposition of aluminum sulfate octadecahydrate (Al₂(SO₄)₃·18H₂O) has been studied using thermogravimetric analysis, revealing a multi-stage dehydration process, which is fundamental to understanding its behavior under hydrothermal conditions. nih.gov

Acid Leaching from Aluminum-Bearing Ores (e.g., Kaolin (B608303), Bauxite)

The industrial production of aluminum sulfate heavily relies on the acid leaching of aluminum-containing ores, primarily bauxite (B576324) and kaolin clay. This process involves the extraction of aluminum into a solution by reacting the ore with sulfuric acid.

From Kaolin: Kaolin, a hydrous aluminum silicate, is a significant raw material for aluminum sulfate production. researchgate.net The process typically begins with the calcination of the kaolin clay at temperatures between 500-800 °C to form a more reactive, amorphous metakaolin. researchgate.netacs.org This is followed by leaching with sulfuric acid. researchgate.netacs.org The efficiency of alumina (B75360) extraction is influenced by several factors, including acid concentration, leaching temperature, and time.

One process describes preparing a 35% kaolin suspension and reacting it with sulfuric acid at 145-150°C for 4-6 hours. guidechem.com The resulting aluminum sulfate solution is then separated from the solid silica (B1680970) residue by filtration. guidechem.com Another study optimized leaching conditions for calcined kaolin, finding a particle size of 100 µm, an acid-to-kaolin weight ratio of 6:1, a 4 M acid concentration, a leaching temperature of 100°C, and a leaching time of 90 minutes to be effective. researchgate.net

Table 1: Parameters for Sulfuric Acid Leaching of Kaolin

| Parameter | Condition | Alumina Extraction Efficiency | Source |

|---|---|---|---|

| Calcination Temperature | 700 °C | - | youtube.com |

| Leaching Temperature | 145-150 °C | - | guidechem.com |

| Acid Concentration | 4 M | 66.95% (as alum) | researchgate.net |

| Leaching Time | 90 minutes | 66.95% (as alum) | researchgate.net |

| Acid/Clay Weight Ratio | 6:1 | 66.95% (as alum) | researchgate.net |

| Calcination Temperature | 850 °C | ~75 wt% | acs.org |

| Leaching Temperature | 90 °C | ~75 wt% | acs.org |

| Acid Concentration | 6 M H₂SO₄ | ~75 wt% | acs.org |

From Bauxite: Bauxite, the primary ore for aluminum metal production, can also be used to produce aluminum sulfate. The process involves digesting the bauxite ore with sulfuric acid. youtube.com The formation of aluminum sulfate from bauxite and concentrated sulfuric acid is an exothermic reaction, often not requiring external heat. google.com

A common industrial method involves digesting the ore with aqueous 50-60% sulfuric acid for several hours. nih.gov To improve efficiency, a two-stage digestion process has been proposed. The first stage uses an excess of bauxite ore relative to the sulfuric acid, followed by a second stage where the remaining solid residue is treated with an excess of sulfuric acid. nih.gov Another approach involves a stepwise acid leaching process for high-iron bauxite, where low-concentration sulfuric acid is first used to remove iron and other elements, after which the remaining aluminum-rich slag is leached under pressure with a more concentrated acid solution to produce aluminum sulfate.

Advanced and Novel Synthetic Approaches

In addition to conventional methods, research is ongoing into more advanced and efficient techniques for producing hydrated aluminum sulfate. These novel approaches often aim to reduce reaction times, lower energy consumption, or improve the purity of the final product.

Solution Combustion Synthesis

Solution combustion synthesis (SCS) is a rapid and effective method for producing fine oxide powders. researchgate.net The process is based on a self-sustained exothermic redox reaction between a metal salt (oxidizer) and a fuel (reducer), typically an organic compound like urea (B33335) or glycine, in an aqueous solution. researchgate.net While SCS is widely used for the synthesis of various metal oxides, particularly alumina (Al₂O₃) from aluminum nitrate (B79036), its application for the direct synthesis of hydrated aluminum sulfate (Al₂(SO₄)₃·nH₂O) from a sulfate precursor is not extensively documented in the reviewed scientific literature. The existing research primarily focuses on using aluminum nitrate as the oxidizer to produce different phases of alumina, with the combustion process and fuel type influencing the final crystalline structure. researchgate.netnih.gov

Microwave-Assisted Extraction Techniques

Microwave-assisted extraction has emerged as a promising alternative to conventional heating methods for the acid leaching of aluminum-bearing ores. The primary advantage of using microwave energy is the significant reduction in reaction time and potentially improved extraction efficiency.

Studies comparing microwave-assisted extraction with conventional thermal extraction for producing hydrated aluminum sulfate from kaolin have shown substantial benefits. In one study, a 99.9% extraction of alumina was achieved in 120 minutes at 90°C with 1 M H₂SO₄ under microwave processing, whereas conventional heating required 240 minutes to achieve the same result. researchgate.netguidechem.com Another investigation reported a 99.9% extraction rate from calcined kaolin in just 60 minutes at 90°C using a microwave process. The hydrated aluminum sulfate synthesized under microwave irradiation was observed to have a layered structure composed of large, plate-shaped grains, a result of rapid crystal growth. Microwave heating has also been explored for the synthesis of basic aluminum sulfate and for processing bauxite residue. usb.ac.ir

Table 2: Comparison of Conventional vs. Microwave-Assisted Alumina Extraction from Kaolin

| Heating Method | Temperature | Acid Concentration | Time | Max. Alumina Extraction | Source |

|---|---|---|---|---|---|

| Conventional | 90 °C | 1 M H₂SO₄ | 240 min | 99.9% | researchgate.netguidechem.com |

| Microwave | 90 °C | 1 M H₂SO₄ | 120 min | 99.9% | researchgate.netguidechem.com |

| Conventional | 80 °C | 1 M H₂SO₄ | 180 min | 72.8% | |

| Microwave | 90 °C | 1 M H₂SO₄ | 60 min | 99.9% |

Prilling Techniques for Particle Formation

Prilling is an industrial process used to produce small, spherical pellets, known as prills, from a molten substance. This technique has been applied to the production of hydrated aluminum sulfate particles. researchgate.net The process involves creating droplets of molten hydrated aluminum sulfate, which then solidify as they fall through a counter-current of air. researchgate.net

A study on the prilling of aluminum sulfate hydrates demonstrated the production of spherical particles in the size range of 2.0–2.5 mm. researchgate.net The formation of these particles is achieved by the breakup of a liquid jet of the molten salt. Key parameters influencing the final particle size include the geometry of the orifice from which the melt is extruded and the hydrostatic head (the height of the liquid melt). researchgate.net For instance, using a 0.8 mm orifice, particles between 2.0 and 2.5 mm were successfully produced. researchgate.net The flow rates of the melt are directly affected by the liquid head, as shown in the table below.

Table 1: Effect of Orifice Diameter and Liquid Head on Melt Flow Rate

| Orifice Diameter (cm) | Liquid Head (cm) |

|---|---|

| 0.08 | 10–100 |

| 0.11 | 10–100 |

This interactive table illustrates the parameters measured in prilling experiments for hydrated aluminum sulfate. Data sourced from ResearchGate. researchgate.net

Synthesis from Waste Materials (e.g., Waste Aluminum Cans)

A significant area of research focuses on the sustainable synthesis of hydrated aluminum sulfate, commonly in the form of alum (potassium aluminum sulfate dodecahydrate), from scrap aluminum, such as used beverage cans. arcjournals.orgchymist.comweebly.com This recycling process presents a "waste to wealth" approach, addressing environmental pollution while producing a valuable chemical compound. arcjournals.org

The general chemical recovery method involves several key steps:

Preparation of Aluminum: The waste aluminum cans are first cleaned to remove paint and any internal polymer coatings. arcjournals.orgweebly.com They are then cut into small pieces to increase the surface area for reaction. weebly.com

Reaction with Alkali: The aluminum pieces are reacted with a potassium hydroxide (KOH) solution. arcjournals.orgchymist.com This reaction dissolves the amphoteric aluminum, producing hydrogen gas and a solution containing the aluminate ion complex, [Al(OH)₄]⁻. arcjournals.org

Acidification: After filtering to remove any solid impurities, the solution is carefully acidified with sulfuric acid (H₂SO₄). arcjournals.orgchymist.com Initially, a gelatinous white precipitate of aluminum hydroxide, Al(OH)₃, is formed. As more acid is added, this precipitate redissolves. arcjournals.org

Crystallization: The final solution, containing potassium, aluminum, and sulfate ions, is cooled. chymist.com Often, the solution is placed in an ice-water bath to induce the precipitation of solid alum crystals, KAl(SO₄)₂·12H₂O. chymist.com The crystals can then be separated by filtration. ijaem.net

Research has shown that the yield of the synthesized alum is dependent on the concentration of the reactants. One study reported a maximum yield of 80% when using 1.5 M KOH and 9.0 M H₂SO₄ with 5 grams of aluminum from beverage cans. uobasrah.edu.iq

Control of Product Morphology and Structure During Synthesis

The physical characteristics of the final hydrated aluminum sulfate product, such as crystal size and shape (morphology), are critically influenced by the conditions during its synthesis.

Factors Influencing Crystal Growth

The formation of well-defined, large crystals of hydrated aluminum sulfate from a solution is governed by several interconnected factors. The primary goal is often to encourage slow, steady growth, which typically results in larger and purer crystals. oliphantscienceawards.com.auchymist.com

Key controlling factors include:

Solution Saturation: Achieving a properly supersaturated solution is crucial. This is typically done by dissolving the solute in a solvent at an elevated temperature and then allowing it to cool. chymist.com A solution that is too saturated can lead to the rapid formation of many small crystals. udel.edu

Temperature Control: Maintaining a consistent and optimal temperature during the cooling and growth phase is vital. oliphantscienceawards.com.au One experiment identified a constant temperature of 24°C as ideal for fostering slow and steady crystal growth. oliphantscienceawards.com.au The rate of cooling also directly impacts the metastable zone width (MSZW), which in turn affects nucleation and growth. epa.gov

Nucleation: The process of crystal growth begins at nucleation sites. To grow large single crystals, it is desirable to minimize the number of these sites. udel.edu This can be achieved by using a clean, smooth container and by introducing a single, well-formed "seed crystal" to guide the growth. oliphantscienceawards.com.au

Minimizing Disturbance: Mechanical agitation or disturbances can create numerous nucleation sites, resulting in a larger number of smaller crystals. Therefore, the growing solution should be kept in a quiet, undisturbed location. oliphantscienceawards.com.auudel.edu

Table 2: Variables Controlled for Optimal Alum Crystal Growth

| Controlled Variable | Purpose |

|---|---|

| Temperature | Maintain at a constant 24°C for slow, steady growth. oliphantscienceawards.com.au |

| Seed Crystal | Use a single seed to guide the formation of one large crystal. oliphantscienceawards.com.au |

| Solution Volume & Container | Keep consistent to ensure repeatable conditions. oliphantscienceawards.com.au |

| Disturbance | Avoid stirring or movement to prevent unwanted nucleation. oliphantscienceawards.com.au |

| Environment & Cleanliness | Minimize impurities that can affect crystal clarity and growth. oliphantscienceawards.com.au |

This interactive table summarizes the key factors controlled in an experiment to grow large, well-formed alum crystals. oliphantscienceawards.com.au

Role of Precursors and Reaction Conditions

The specific chemical precursors and the conditions under which the reaction occurs play a definitive role in the final structure and morphology of the hydrated aluminum sulfate. The formation of hydrated aluminum sulfates is generally controlled by factors such as pH, temperature, and water activity. researchgate.net

The effectiveness of the synthesis of simple aluminum sulfate, derived from sulfuric acid and aluminum hydroxide, is dependent on the hydrolysis of the aluminum cation when it is added to water. grupoacideka.com The nature of this hydrolysis and the resulting product is influenced by reaction time and temperature. grupoacideka.com Studies have shown that the soluble aluminum species in solution can be categorized as different types of polymers (e.g., high, medium, and low OH-Al polymers), which act as precursors to different forms of basic aluminum sulfate. researchgate.net

In one patented method for preparing crystalline neutral aluminum sulfate, a solution containing 15% to 17% Al₂O₃ is maintained at a temperature between 75°C and 105°C. google.com Holding the solution under these conditions for at least three hours results in the formation of a solid, easily disintegrable mass of crystals, avoiding the formation of an amorphous, glass-like solid. google.com The presence of additives can also act as "habit modifiers." For example, in the synthesis of calcium sulfate, the addition of aluminum chloride (AlCl₃) was shown to control crystal morphology, changing it from whiskers to rods or nanogranules as the AlCl₃ concentration increased. rsc.org This demonstrates the principle that precursor additives can direct the final crystal structure.

Crystallographic and Structural Investigations of Hydrated Aluminum Sulfate

Crystal Structure Elucidation

The precise determination of the crystal structure of hydrated aluminum sulfate (B86663) has been achieved through various diffraction methods. These techniques provide fundamental information about the atomic arrangement, unit cell dimensions, and crystal system.

X-ray Diffraction (XRD) is a primary tool for analyzing the phase composition of hydrated aluminum sulfate. Studies have identified various hydrated forms, with the number of water molecules (x) ranging from 0 to 18. researchgate.net The most common commercially available form is Al2(SO4)3·18H2O. researchgate.netresearchgate.net XRD analysis is instrumental in tracking the phase transformations that occur upon heating. For instance, when Al2(SO4)3·18H2O is calcined at temperatures between 400°C and 1400°C, XRD patterns reveal its transformation through various phases of alumina (B75360), such as gamma (γ), delta (δ), theta (θ), and ultimately to the stable alpha (α) phase at 1200°C or higher. researchgate.netresearchgate.net

The mineral alunogen, a naturally occurring form of hydrated aluminum sulfate, has a formula of Al2(SO4)3·17H2O. researchgate.net Its structure has been confirmed by X-ray diffraction, which shows it to be triclinic. researchgate.net Furthermore, XRD is used to study the effects of aluminum sulfate as an accelerator in cement hydration, where it influences the formation of crystalline products like ettringite. proquest.comresearchgate.netmdpi.com In one study, the crystal structure of anhydrous aluminum sulfate, Al2(SO4)3, was determined from X-ray powder diffraction data, revealing a hexagonal symmetry with the space group R-3. materialsproject.orgjst.go.jp

Neutron diffraction provides critical insights that complement XRD data, particularly in locating hydrogen atoms within the crystal lattice. This is especially important for hydrated salts. Studies on related aluminum-containing alums, such as hydroxylammonium aluminum sulfate dodecahydrate ((NH3OH)Al(SO4)2 · 12H2O) and ammonium (B1175870) aluminum sulfate dodecahydrate ((NH4)Al(SO4)2 · 12H2O), have utilized neutron diffraction to precisely determine the positions and thermal parameters of all atoms, including hydrogen. arizona.eduresearchgate.netosti.gov

In these alum structures, the aluminum ion is coordinated by six water molecules, forming an [Al(H2O)6]3+ octahedron. arizona.eduresearchgate.net Neutron diffraction experiments have revealed details about the orientation of these water molecules and the hydrogen bonding network that connects the [Al(H2O)6]3+ octahedra, sulfate ions, and other cations in the structure. arizona.eduresearchgate.net For instance, in hydroxylammonium aluminum sulfate dodecahydrate, neutron diffraction data showed that the (NH3OH)+ complex is disordered, occupying two orientations with equal probability. osti.gov Such detailed structural information is crucial for understanding the properties of these hydrated compounds. The technique has also been applied to hydrogen aluminum sulfate tetrahydrate (HAl(SO4)2·4H2O), which was found to contain diaquaoxonium ions, revealing its formula as (H5O2)Al(SO4)·2H2O. stfc.ac.uk

For the most precise structural determination, single-crystal X-ray crystallography is the definitive method. This technique has been successfully applied to various forms of hydrated aluminum sulfate and its double salts.

A study on aluminum sulfate hexadecahydrate (Al2(SO4)3·16H2O) grown from an aqueous solution determined its crystal structure. researchgate.net The structure consists of isolated SO4 tetrahedra and Al(H2O)6 octahedra connected by a network of hydrogen bonds. researchgate.net Another investigation focused on the natural mineral alunogen, with a determined formula of Al2(SO4)3·15.8H2O. researchgate.net Its crystal structure was solved and refined, confirming it crystallizes in the triclinic P-1 space group. researchgate.net

Researchers have also synthesized and characterized novel aluminum double salts using single-crystal X-ray diffraction, such as Al(H2O)6NO3·2H2O and Al(H2O)6Cl·H2O. iucr.orgnih.govslu.se In these compounds, the crystal structure is based on an octahedral [Al(H2O)6]3+ unit, with sulfate and either nitrate (B79036) or chloride anions providing charge balance. iucr.orgnih.govslu.se Unlike many other aluminum sulfates, the components in these double salts are spatially separated and interact primarily through hydrogen bonding rather than corner-sharing. iucr.orgnih.gov

Table 1: Crystallographic Data for Select Hydrated Aluminum Sulfate Compounds

| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Reference |

|---|---|---|---|---|---|---|---|---|---|---|

| Alunogen | Al2(SO4)3·15.8H2O | Triclinic | P-1 | 7.4194 | 26.9763 | 6.0549 | 90.043 | 97.703 | 91.673 | researchgate.net |

| Alunogen | (Al1.96Fe3+0.01)Σ1.97(SO4)3∙17H2O | Triclinic | P1 | 7.423 | 26.913 | 6.056 | 89.974 | 97.560 | 91.910 | researchgate.net |

| Ammonium Aluminum Sulfate Dodecahydrate | (NH4)Al(SO4)2·12H2O | Cubic | Pa3 | 12.242 | 12.242 | 12.242 | 90 | 90 | 90 | arizona.eduresearchgate.net |

Morphological and Textural Characterization

Microscopy techniques are employed to investigate the surface features, shape, and size of hydrated aluminum sulfate crystals and particles.

Field-Emission Scanning Electron Microscopy (FE-SEM) provides high-resolution images of the surface morphology of materials. In the context of hydrated aluminum sulfate, it has been used to observe the morphology of particles resulting from various processes. For example, in studies of cement hydration, SEM (a related technique) was used to examine the microscopic morphology of cement pastes containing aluminum sulfate as an accelerator. researchgate.net These investigations showed how the addition of aluminum sulfate influences the development of hydration products over time. researchgate.net

Another study used FE-SEM to characterize the morphology of hydrated samples in a system involving aluminum powder corrosion in calcium hydroxide (B78521) solutions, which is relevant to the hydration of aluminum-containing compounds. researchgate.net While not a direct analysis of pure hydrated aluminum sulfate crystals, these studies demonstrate the utility of electron microscopy in visualizing the textural and morphological characteristics of materials in which aluminum sulfate hydration plays a key role. researchgate.netresearchgate.net

Transmission Electron Microscopy (TEM) offers even higher resolution than SEM, allowing for the observation of internal structures, crystallinity, and particle shape at the nanoscale. The thermal decomposition of aluminum sulfate into α-alumina has been studied using techniques including electron microscopic observation. researchgate.net These studies describe how, upon heating, the hydrated salt melts and loses water, eventually forming a porous skeleton composed of thin film layers which then decomposes into various forms of alumina. researchgate.net TEM would be instrumental in visualizing these nanoscale network structures and the resulting alumina particles.

Fundamental Chemical Mechanisms and Interactions of Hydrated Aluminum Sulfate

Hydrolysis and Aluminum Speciation in Solution

Al₂(SO₄)₃ + 6H₂O → 2Al(OH)₃(s) + 3H₂SO₄

This reaction shows the formation of aluminum hydroxide (B78521) precipitate and sulfuric acid, which consequently lowers the pH of the solution. yuncangchemical.comquora.comquora.com The extent and nature of the hydrolysis products are highly dependent on several factors, primarily the pH of the water. researchgate.net

The hydrolysis of the [Al(H₂O)₆]³⁺ ion is a stepwise process that generates a dynamic and complex mixture of monomeric and polymeric aluminum species. researchgate.netresearchgate.net Initially, monomeric species are formed as the hexaaquaaluminum ion deprotonates. These include species such as Al(OH)²⁺ and Al(OH)₂⁺. nih.gov

As the hydrolysis proceeds, these simple monomers can undergo polymerization to form larger, more complex polynuclear or polymeric species. nih.govnih.gov These reactions are intricate and lead to the formation of various oligomeric and polymeric structures. Research has identified several of these species, which can be broadly categorized based on their reactivity and size. nih.govacs.org

A common method to differentiate these species is the Ferron assay, which classifies them based on their reaction time with the Ferron reagent:

Alₐ : Represents monomeric aluminum species like Al³⁺, Al(OH)²⁺, and Al(OH)₂⁺, as well as simple dimers. These react very quickly, typically within a minute. nih.gov

Alₑ : Consists of polynuclear hydroxyl complexes or oligomers of aluminum, such as Al₁₃O₄(OH)₂₄⁷⁺ (often referred to as Al₁₃). nih.govnih.gov These species have an intermediate reaction time.

Alₑ : Includes very large aluminum polymers, colloidal particles, and solid precipitates like amorphous aluminum hydroxide, Al(OH)₃(s). nih.gov

Electrospray ionization mass spectrometry studies have also identified various polymeric species, often containing sulfate (B86663), such as [Al₁₃O₄(OH)₂₅(SO₄)₄]²⁻ and [Al₈O(OH)₁₄(SO₄)₅(H₂O)₄]²⁻. researchgate.net The formation of these polymeric species is crucial for the coagulation process, as they are more effective at destabilizing colloidal particles than simple monomeric ions. researchgate.net

The pH of the solution is the most critical factor governing aluminum speciation and, consequently, its reactivity. researchgate.netprominent.us The distribution between soluble monomeric, polymeric, and insoluble precipitated forms of aluminum changes significantly across the pH scale.

At very low pH values (below 4.0), the dominant species is the soluble Al³⁺ ion. researchgate.netresearchgate.net As the pH increases into the acidic to neutral range (approximately pH 5.0 to 8.0), the hydrolysis reactions are favored, leading to the formation of various hydroxylated monomers and polymers. prominent.usmdpi.com Within this range, the precipitation of amorphous aluminum hydroxide, Al(OH)₃(s), occurs, with minimum solubility typically observed between pH 6.0 and 6.5. tu-dresden.denih.gov This solid precipitate is the key component in sweep flocculation. tu-dresden.de As the pH becomes more alkaline (above pH 8.0), the aluminum hydroxide can redissolve to form the soluble aluminate ion, Al(OH)₄⁻. nih.gov

The effective pH range for coagulation with aluminum sulfate is generally between 5.5 and 7.5, as this is where the formation of the desired insoluble precipitates and reactive polymeric species is optimized. prominent.usmdpi.com Outside this range, the efficiency of coagulation decreases because the dominant species are soluble Al³⁺ (at low pH) or Al(OH)₄⁻ (at high pH), which are less effective for impurity removal. prominent.us

Table 1: Influence of pH on Aluminum Speciation

| pH Range | Dominant Aluminum Species | Phase | Relevance to Coagulation |

|---|---|---|---|

| < 4.0 | Al³⁺, [Al(H₂O)₆]³⁺ | Soluble | Low coagulation efficiency |

| 4.0 - 5.5 | Al(OH)²⁺, Al(OH)₂⁺, some polymers | Soluble | Charge neutralization begins |

| 5.5 - 7.5 | Al(OH)₃(s), various polymers (e.g., Al₁₃) | Solid/Colloidal | Optimal range for sweep flocculation and charge neutralization |

| > 8.0 | Al(OH)₄⁻ (Aluminate) | Soluble | Reduced coagulation efficiency; precipitate dissolves |

Coagulation and Flocculation Mechanisms

The primary application of hydrated aluminum sulfate in water treatment is to act as a coagulant and flocculant. alliancechemical.comyuncangchemical.com These two processes work in sequence to remove suspended and colloidal particles that cause turbidity and color in water. watconman.org

Coagulation is the initial step where the coagulant is rapidly mixed with the water to destabilize the colloidal particles. alliancechemical.com This destabilization is achieved by overcoming the electrostatic repulsive forces that keep the particles suspended. alliancechemical.com

Flocculation is the subsequent, slower mixing stage where the destabilized particles aggregate to form larger, visible clumps called "flocs". alliancechemical.com These flocs can then be removed through sedimentation and filtration. watconman.org

The destabilization of colloidal particles by hydrated aluminum sulfate occurs through several distinct mechanisms, primarily charge neutralization and sweep flocculation. watconman.orgmdpi.com

Most colloidal particles in natural waters (like clays, silts, and organic matter) possess a net negative surface charge, which causes them to repel each other and remain in suspension. alliancechemical.comprominent.us The charge neutralization mechanism involves the adsorption of positively charged aluminum hydrolysis species onto the surface of these negatively charged colloids. prominent.uswatconman.org

When aluminum sulfate is added to water, the formation of cationic species such as Al³⁺, Al(OH)²⁺, and various positively charged polymers provides the necessary positive charge to neutralize the negative colloids. alliancechemical.comyuncangchemical.com This neutralization reduces the repulsive electrostatic forces, allowing the van der Waals forces of attraction to predominate and enabling the particles to aggregate. alliancechemical.com This mechanism is particularly dominant at lower pH values (e.g., pH 5-6) and with lower coagulant doses, where soluble cationic species are more prevalent. nih.govmdpi.com Successful charge neutralization can be monitored by measuring the zeta potential of the particles, with destabilization occurring as the potential approaches zero. prominent.us

Sweep flocculation, or enmeshment, is a different mechanism that becomes dominant at higher coagulant doses and within the pH range of minimum aluminum hydroxide solubility (typically pH 6-8). tu-dresden.demdpi.com In this process, a sufficient amount of aluminum sulfate is added to exceed the solubility limit of aluminum hydroxide, causing the rapid formation of a gelatinous, amorphous precipitate of Al(OH)₃(s). alliancechemical.comtu-dresden.de

This bulky, web-like precipitate physically sweeps through the water, entrapping and enmeshing colloidal particles, microorganisms, and other impurities as it forms and settles. tu-dresden.dewatconman.orgresearchgate.net The removal of impurities is therefore not primarily dependent on surface charge neutralization but on physical capture within the growing aluminum hydroxide floc. researchgate.net This mechanism is highly effective for removing a broad range of impurities and is a common strategy in conventional water treatment plants. mdpi.com

In addition to physical enmeshment, the large surface area of the freshly formed amorphous aluminum hydroxide precipitate provides ample sites for the adsorption of dissolved and particulate contaminants. acs.orgjst.go.jp Various substances, including dissolved organic matter, certain heavy metals, and anions like phosphate (B84403) and arsenate, can be removed from the solution by binding to the surface of the Al(OH)₃ flocs. mdpi.comacs.orgumass.edu

Role of Anions and Organic Matter in Floc Formation

The coagulation-flocculation process initiated by hydrated aluminum sulfate is fundamentally an act of charge neutralization and particle enmeshment. In natural waters, many suspended colloidal particles, including clay, silt, and microorganisms, possess a negative surface charge that keeps them in a stable dispersion. alliancechemical.com The addition of aluminum sulfate introduces highly positive trivalent aluminum ions (Al³⁺) into the water. alliancechemical.com During a rapid mixing phase, these ions neutralize the negative charge of the colloids, destabilizing them and allowing them to begin sticking together. alliancechemical.com

Simultaneously, the aluminum ions react with the water's alkalinity to form a gelatinous, sticky precipitate of aluminum hydroxide (Al(OH)₃), known as floc. alliancechemical.com This floc acts as a web, entrapping the destabilized microparticles to form larger, heavier aggregates that can be removed through sedimentation or filtration. alliancechemical.commdpi.com

The presence of specific anions and organic matter significantly influences this process.

Anions : Sulfate ions (SO₄²⁻), introduced by the aluminum sulfate itself or already present in the water, can interact with the polymeric aluminum species formed during hydrolysis. ufrgs.br This interaction can accelerate the kinetics of coagulation. ufrgs.br Other anions can also be incorporated into the floc structure. For instance, in some coagulation processes, chloride ions (Cl⁻) can be absorbed by anion absorbers present in the system.

Organic Matter : Dissolved organic matter (DOM), such as humic and fulvic acids, can complex with metal ions, contributing to water color and other quality issues. mdpi.com Aluminum sulfate is effective at promoting the precipitation of these organometallic complexes. mdpi.com The removal of DOM, which contains organic ions like carboxylates (e.g., acetate (B1210297) ion) and sulfonates, can lead to a decrease in the water's electrical conductivity. mdpi.com Studies have shown that coagulation with aluminum sulfate can achieve a reduction in organic matter of up to 99.62%. mdpi.com The use of anionic polymeric bioflocculants as a coagulant aid with aluminum sulfate has been shown to create synergistic effects, significantly improving the removal of dissolved organic carbon (DOC). researchgate.netnih.gov

The effectiveness of floc formation is highly dependent on pH, which controls the type of aluminum species present. The optimal pH range for alum coagulation is typically between 5.5 and 7.5. alliancechemical.com

Co-precipitation Processes

Co-precipitation is a critical mechanism through which hydrated aluminum sulfate removes various dissolved and suspended substances from water. This process involves the precipitation of a primary solid (aluminum hydroxide) which, as it forms, removes other constituents from the solution by incorporation into its crystal lattice, adsorption onto its surface, or mechanical entrapment. This mechanism is key to the removal of sulfate ions, heavy metals, and phosphates.

Mechanisms of Sulfate Ion Removal

While aluminum sulfate adds sulfate ions to water, under specific conditions, aluminum-based precipitation can be used to remove excess sulfate from industrial wastewater. The primary mechanisms involve co-precipitation with aluminum hydroxides and the formation of ettringite.

One method involves co-precipitation in an acidic medium. ufrgs.br In this process, different aluminum species react with sulfate to form both soluble and insoluble complexes. ufrgs.br The insoluble complexes can be removed by filtration. ufrgs.br Research has shown that polymeric aluminum species, referred to as Alb, are particularly effective. ufrgs.br The optimal conditions for this co-precipitation are a pH of 4.5 and a conditioning time of about 10 minutes, which can remove over 85% of sulfate from an initial concentration of 1800 mg/L. ufrgs.br

Another significant mechanism is precipitation as ettringite (Ca₆Al₂(SO₄)₃(OH)₁₂·26H₂O), a practically insoluble mineral. researchgate.netresearchgate.netnih.gov This process requires a source of calcium, typically from calcium hydroxide (lime), and aluminum, which can be supplied by sodium aluminate or aluminum sulfate derivatives. researchgate.netnih.gov The formation of ettringite is one of three precipitation types observed, alongside gypsum and co-precipitation onto aluminum hydroxides. nih.gov

The table below summarizes key findings from studies on sulfate removal using aluminum-based precipitation.

| Parameter | Optimal Condition | Sulfate Removal Efficiency | Reference |

| pH | 4.5 | >85% | ufrgs.br |

| Reagent:Sulfate Ratio | 7:1 (mass ratio) | >85% | ufrgs.br |

| Reaction Time | 10 minutes | — | ufrgs.br |

| Ettringite Formation (Al:Ca:S molar ratio) | 2:6:1 | >90% | researchgate.net |

| Reaction Temperature (CH and SA) | 55 °C | Reduced sulfate from 4,881 mg/L to 784 mg/L | nih.gov |

Heavy Metal Co-precipitation

The aluminum hydroxide floc generated from hydrated aluminum sulfate is an effective scavenger of heavy metals. researchgate.net The large, porous surface area of the floc provides numerous sites for the adsorption of dissolved metal ions. As the floc settles, it removes these adsorbed metals from the water column. researchgate.net

This process is a form of co-precipitation, where the metals are removed along with the precipitating aluminum hydroxide. unipure.com This mechanism can remove heavy metals to concentrations well below their individual thermodynamic solubility limits. unipure.com Studies have demonstrated the effective removal of various heavy metals:

In one study, a coagulation system using alginate-rhamnolipid and aluminum sulfate was used to remove copper (Cu²⁺). The results showed a consistent removal efficiency of over 75.0%. mdpi.com

Another process, known as advanced calcium-aluminum precipitation, has shown high efficiency in removing various heavy metals from industrial wastewater simultaneously with sulfate reduction.

The efficiency of heavy metal co-precipitation is influenced by factors such as pH, the concentration of aluminum sulfate, and the specific metals present in the water.

Phosphate Precipitation

Hydrated aluminum sulfate is widely used for the chemical removal of phosphorus from wastewater to combat eutrophication in receiving water bodies. wikipedia.orglittlesaint.org The mechanism involves the reaction of aluminum ions with soluble phosphate to form a highly insoluble aluminum phosphate (AlPO₄) precipitate. wikipedia.orgcurtin.edu.au

Al³⁺ + PO₄³⁻ → AlPO₄(s)

The efficiency of phosphate removal is strongly dependent on pH.

The optimal pH range for phosphorus removal using alum is generally between 6.0 and 6.5, which is close to the typical pH of domestic wastewater. curtin.edu.au

Other sources cite a slightly broader optimal pH range of 5 to 7. pca.state.mn.us

Studies have shown that an increase in dissolved organic carbon (DOC) can hinder phosphorus removal efficiency. curtin.edu.au In a large-scale study of 114 lakes, alum treatment was found to be effective at reducing phosphorus for an average of 11 years. wikipedia.org

Interactions with Cellulosic Fibers and Polymers

In the papermaking industry, hydrated aluminum sulfate, commonly known as papermaker's alum, plays a multifaceted role that relies on its interactions with cellulosic fibers and various polymeric additives. mfa.orgdntb.gov.uajianhengchem.com The versatility of alum stems from the ability of the various aqueous aluminum species to adsorb onto and interact with other components in the papermaking furnish. dntb.gov.ua These interactions are crucial for sizing, retention of fine particles, and improving sheet properties. culturalheritage.orggoogle.com

Adsorption and Bonding Mechanisms in Papermaking

The fundamental interaction in papermaking is the adsorption of cationic aluminum species onto the surfaces of negatively charged cellulose (B213188) fibers and fine particles. google.com This adsorption alters the surface charge characteristics of these components, influencing how they interact with each other and with other chemical additives. google.com

Key mechanisms and effects include:

Sizing : Alum is a critical component in rosin (B192284) sizing, an internal sizing method used to impart water resistance to paper. mfa.orgjianhengchem.com It reacts with rosin, causing it to precipitate and flocculate onto the cellulosic fibers in the pulp. mfa.org This creates a hydrophobic barrier within the paper structure.

Retention Aid : Alum helps to retain fine fibers, fillers (like clay), and pigments in the paper sheet. culturalheritage.org By neutralizing negative charges and promoting aggregation, it prevents these small particles from being washed away with the water during sheet formation on the paper machine. culturalheritage.orggoogle.com This improves material efficiency and reduces the solids load in the white water. ncsu.edu

Charge Control and "Anionic Trash" Removal : Papermaking systems often contain dissolved and colloidal substances with a negative charge, collectively known as "anionic trash." Alum helps to neutralize and precipitate these substances, cleaning the system. google.com

Fiber Deflocculation and Formation : In some contexts, aluminum ions can act as deflocculating agents in pulp slurries. culturalheritage.org They can impart similar electrical charges to the paper fibers, causing them to repel each other and remain in an even suspension, which can lead to better sheet formation. culturalheritage.org

Wet Strength : Alum can help increase the bonding between fibers during sheet formation, which contributes to the wet strength of the resulting paper. culturalheritage.org

The specific aluminum species involved in these interactions depend on the pH of the system. ncsu.edu At low pH, soluble aluminum species are dominant, while at higher pH, different forms of aluminum hydroxide precipitates form, each having distinct effects on the adsorption of other polymers, such as cationic polyelectrolytes used as retention aids. ncsu.edu

Electrical Charge Effects on Fiber Suspensions

Hydrated aluminum sulfate, with the general formula Al₂(SO₄)₃·xH₂O, plays a critical role in altering the surface charge of particles suspended in aqueous solutions, a principle widely applied in processes like water purification and papermaking. wikipedia.orgalliancechemical.com When dissolved in water, the aluminum salt dissociates to release aluminum ions (Al³⁺) and sulfate ions (SO₄²⁻). The aluminum ions subsequently hydrolyze to form a series of soluble, positively charged polyhydroxy aluminum species, such as [Al(OH)]²⁺, [Al(OH)₂]⁺, and more complex polymers depending on the pH and concentration. researchgate.net

According to the DLVO theory, which describes the stability of colloidal suspensions, reducing the electrostatic repulsion allows the attractive van der Waals forces to dominate, leading to particle aggregation. researchgate.net As the negative surface charge of the fibers is neutralized by the cationic aluminum species, the repulsive barrier is overcome, causing the fibers to clump together in a process known as coagulation or flocculation. wikipedia.orgalliancechemical.com Research on microalgae flocculation, which serves as a model for fiber suspensions, demonstrates that flocculation efficiency is highest when the surface charges are fully neutralized, resulting in a zeta potential close to zero. researchgate.net The effectiveness of this charge neutralization is highly dependent on the pH of the suspension, which dictates the specific form of the aluminum hydrolysis products. researchgate.net

Table 1: Influence of pH on Flocculation and Surface Charge This interactive table illustrates the principles of how pH affects the flocculation of suspended particles using aluminum sulfate, based on findings from studies on microalgae suspensions. researchgate.net

| pH Level | Predominant Aluminum Species | Typical Particle Surface Charge | Flocculation Efficiency |

| Low (e.g., pH 5) | Al³⁺, [Al(OH)]²⁺ | Less Negative | High |

| Moderate (e.g., pH 7.5) | Al(OH)₃ (precipitate) | Approaching Zero (Neutralized) | Highest |

| High (e.g., pH 10) | [Al(OH)₄]⁻ (aluminate) | Highly Negative | Low (unless other cations are present) |

Complexation and Mordanting Reactions in Dyeing

In textile dyeing, hydrated aluminum sulfate, commonly known as alum, functions as a mordant. A mordant is a substance used to fix a dye to a fabric, preventing the color from fading or bleeding. ekb.eg It acts as a chemical bridge between the dye molecule and the textile fiber, often improving the uptake of the dye and enhancing its fastness properties. ekb.egsdc.org.uk The aluminum salt itself is typically colorless and serves to brighten the final shade of the dye. researchgate.net The mordanting process can be applied before, during, or after the dyeing stage, with each method yielding different results in color strength and fixation. ekb.eg

Formation of Coordination Complexes with Dyes

The fundamental mechanism by which hydrated aluminum sulfate functions as a mordant involves the formation of coordination complexes between the aluminum ion and the dye molecule. researchgate.net When dissolved, the hydrated aluminum sulfate provides trivalent aluminum ions (Al³⁺). These ions are electron-deficient and act as Lewis acids.

Dye molecules that are suitable for mordanting possess specific functional groups, such as hydroxyl (-OH) or carboxyl (-COOH) groups, which can act as Lewis bases by donating a pair of electrons. The aluminum ion accepts these electron pairs, forming stable coordinate covalent bonds with the dye. ekb.egresearchgate.net This reaction creates a larger, insoluble metal-dye complex. The formation of this complex is often visually indicated by a sudden and dramatic change in the color of the dye solution upon the addition of the mordant. researchgate.net The structure of the resulting complex enhances the dye's affinity for the textile fiber and increases its molecular size, effectively trapping it within the fiber matrix.

Interaction with Textile Fibers (e.g., Wool, Cotton)

The final step in the mordanting process is the attachment of the aluminum-dye complex to the textile fiber. The nature of this interaction varies significantly between different types of fibers, primarily due to their distinct chemical compositions.

Wool (Protein Fiber): Wool is a protein fiber composed of amino acids, providing a variety of reactive functional groups, including carboxyl (-COOH) and amino (-NH₂) groups. The aluminum-dye complex can form strong ionic bonds and hydrogen bonds with these sites on the wool fiber. The Al³⁺ ion in the complex has a strong affinity for the carboxyl groups in the wool's protein structure, creating a stable link that securely anchors the dye to the fabric. researchgate.net Research has shown that wool fibers effectively absorb aluminum ions from a mordant bath, with the efficiency of absorption being dependent on the concentration of the aluminum sulfate solution. researchgate.net

Cotton (Cellulosic Fiber): Cotton is a cellulosic fiber, and its primary structure consists of repeating glucose units with hydroxyl (-OH) groups. These hydroxyl groups are less reactive than the functional groups found in wool. botanicalcolors.com Consequently, for the aluminum-dye complex to effectively bind to cotton, a pre-treatment with a substance like tannin is often required. botanicalcolors.com Tannin is first applied to the cotton, where it adheres to the cellulose. The subsequent addition of the aluminum sulfate allows the aluminum ions to form a complex with the tannin already on the fiber. This tannin-aluminum structure on the fiber surface then provides an effective binding site for the dye, ensuring better color fixation than using aluminum sulfate alone.

Table 2: Research Findings on Aluminum Absorption in Wool Fibers This interactive table presents data from a study on the distribution of aluminum ions when mordanting wool yarn with potassium aluminum sulfate (PAS), a type of alum. researchgate.net

| Mordant Concentration (% of fiber weight) | Aluminum (Al) Absorbed by Wool Yarn (%) | Aluminum (Al) Remaining in Treated Liquor (%) |

| 7% | 46.8% | 53.2% |

| 12% | 38.6% | 61.4% |

| 17% | 32.2% | 67.8% |

Advanced Applications in Industrial and Environmental Processes

Aqueous System Treatment Technologies

The principal application of sulfuric acid, aluminum salt, hydrate (B1144303) in aqueous systems is as a coagulant and flocculating agent. guidechem.comgoogle.com When added to water, the aluminum ions hydrolyze, forming aluminum hydroxide (B78521) precipitates. These precipitates act as a net to entrap and aggregate suspended particles, colloids, and dissolved contaminants, facilitating their removal through sedimentation and filtration. guidechem.comgoogle.com This process is fundamental to purifying drinking water and treating industrial wastewater. guidechem.comfuncmater.com

Sulfuric acid, aluminum salt, hydrate is highly effective in reducing turbidity and removing total suspended solids (TSS) from water. mdpi.com The process, known as coagulation-flocculation, involves destabilizing negatively charged colloidal particles by the positively charged aluminum species formed when the salt dissolves in water. google.comi-asem.org This charge neutralization allows the fine particles to aggregate into larger, heavier flocs that can be easily settled out or filtered. alliancechemical.comgoogle.com

The efficiency of turbidity and TSS removal is influenced by factors such as pH, coagulant dosage, and water temperature. For instance, in treating municipal wastewater, one study found that a combination of coagulants including aluminum sulfate (B86663) hydrate could achieve significant reductions in turbidity and TSS. mdpi.com Another study on petroleum refinery wastewater demonstrated that aluminum sulfate hydrate was the most effective among four tested coagulants, achieving over 90% turbidity removal. researchgate.net

Table 1: Research Findings on Turbidity and TSS Removal

| Wastewater Type | Initial Turbidity (NTU) | Initial TSS (mg/L) | pH | Removal Efficiency | Citation |

|---|---|---|---|---|---|

| Industrial Oily Wastewater | 187 | 969 | 12 | 96.87% (Turbidity), 89.86% (TSS) | mdpi.comresearchgate.net |

| Domestic Wastewater | 86 | 300 | Not Specified | 78-92% (Turbidity), 82-93% (TSS) | mdpi.com |

| Cattle Wastewater | 7207 | 6930 | 3 | 38.3% (Turbidity), 52.9% (TSS) | mdpi.com |

The removal of natural organic matter (NOM) and other organic compounds from water is critical, as these can act as precursors to harmful disinfection by-products. bohrium.com this compound is widely used to remove organics through coagulation. iwaponline.comscispace.com The aluminum hydroxide flocs can adsorb and precipitate complex organic molecules, such as humic and fulvic acids, which constitute a large fraction of NOM. sci-hub.se

Studies have demonstrated significant removal of Chemical Oxygen Demand (COD), a measure of organic pollution, from various effluents. It is effectively used in treating wastewater from yeast production and pulp and paper mills. guidechem.comchemicalbook.comect-journal.kz Research on secondary wastewater effluents showed dissolved organic carbon (DOC) removal efficiencies of up to 38% using aluminum sulfate. bohrium.com In another study, a composite material made of soil and alum increased DOC removal efficiency to 90%. researchgate.net

Table 2: Research Findings on Organic Matter Removal

| Water/Wastewater Type | Organic Matter Metric | Removal Efficiency | Key Conditions | Citation |

|---|---|---|---|---|

| Secondary Effluent | DOC | 38% | pH 5.5 - 8.0 | bohrium.com |

| Secondary Effluent | COD | >70% | Not Specified | researchgate.net |

| Petroleum Refinery Wastewater | TPH | >80% | Not Specified | researchgate.net |

| Real Water Samples (with soil-alum composite) | DOC | 90% | pH Not Specified | iwaponline.comresearchgate.net |

Eutrophication, driven by excess nutrients like phosphate (B84403) in water bodies, is a major environmental concern. This compound is used for phosphate removal from wastewater. mdpi.com The mechanism involves the precipitation of aluminum phosphate and the adsorption of phosphate ions onto the surface of aluminum hydroxide flocs. sci-hub.se

The effectiveness of phosphate removal is dependent on the coagulant dose and pH. sci-hub.se Research indicates that at optimal doses, removal efficiencies can exceed 95%. sci-hub.se Combining aluminum sulfate with other coagulants, such as ferrous sulfate, has also proven effective. In one study, a FeSO₄–Al₂(SO₄)₃ composite coagulant removed 91.31% of total phosphorus at a pH of 5 and 86.82% at a pH of 7. mdpi.com The process involves forming agglomerations of the phosphate compound, the aluminum coagulant, and often a polysaccharide, which are then removed. google.com

Industrial wastewater can contain toxic heavy metals that must be removed before discharge. alliancechemical.com this compound is employed in wastewater treatment to precipitate heavy metals and other contaminants. alliancechemical.com The coagulation process effectively removes metals like arsenic. guidechem.comchemicalbook.comfuncmater.com The mechanism involves co-precipitation, where the metal ions are incorporated into the forming aluminum hydroxide precipitate, and adsorption onto the floc surface. core.ac.uk The chelation of metal ions by color compounds in some effluents means that removing these organics can also aid in heavy metal remediation. ect-journal.kz

High concentrations of sulfate in industrial effluents, such as acid mine drainage (AMD), pose a significant environmental challenge. core.ac.uk this compound can be used in processes designed to remove sulfate. One key mechanism is the precipitation of ettringite, a calcium aluminum sulfate hydrate mineral (3CaO·Al₂O₃·3CaSO₄·31H₂O). trb.org This process typically requires the presence of calcium hydroxide (lime) and occurs at an alkaline pH of 10-12. core.ac.uk The formation of ettringite effectively sequesters sulfate ions from the solution into a stable solid phase. trb.orgiaea.org

Excess fluoride (B91410) in drinking water can cause serious health issues. usf.edu this compound is a key chemical in coagulation-based defluoridation methods. utexas.edu The Nalgonda Technique, a widely known method, uses alum and lime to coagulate and precipitate fluoride from water, achieving removal rates of approximately 70%. usf.edu The aluminum species form complexes with fluoride ions, and these are subsequently removed as part of the floc. usf.edu

Another strategy involves adsorption onto aluminum-based materials. For example, nanocellulose scaffolds crosslinked with aluminum ions from aluminum sulfate hydrate have shown a high adsorption capacity for fluoride, reaching up to 43.3 mg/g. mdpi.com These scaffolds demonstrate selectivity for fluoride even in the presence of other anions like sulfate and nitrate (B79036). mdpi.com

Table 3: List of Chemical Compounds

| Compound Name | Chemical Formula |

|---|---|

| This compound | Al₂(SO₄)₃·nH₂O |

| Aluminum Sulfate | Al₂(SO₄)₃ |

| Aluminum Sulfate Hexadecahydrate | Al₂(SO₄)₃·16H₂O |

| Aluminum Sulfate Octadecahydrate | Al₂(SO₄)₃·18H₂O |

| Aluminum Hydroxide | Al(OH)₃ |

| Ferrous Sulfate | FeSO₄ |

| Calcium Hydroxide | Ca(OH)₂ |

| Ettringite | 3CaO·Al₂O₃·3CaSO₄·31H₂O |

| Aluminum Phosphate | AlPO₄ |

| Sodium Bicarbonate | NaHCO₃ |

| Calcium Chloride Dihydrate | CaCl₂(H₂O)₂ |

| Hydrochloric Acid | HCl |

| Sodium Fluoride | NaF |

| Iron (III) Chloride | FeCl₃ |

| Sodium Alginate | C₆H₉NaO₇ |

| Pectin | (C₆H₁₀O₇)n |

| Gypsum | CaSO₄·2H₂O |

| Tricalcium Aluminate | C₃A (3CaO·Al₂O₃) |

Integration into Cellulose (B213188) Fiber Processing: Papermaking Applications

In the paper industry, this compound is a vital multifunctional additive that significantly enhances paper quality and production efficiency. chemimpex.comallanchem.com It is employed in both acidic and, to some extent, modern alkaline papermaking processes for its contributions to sizing and particle retention. taoyuanchemical.combalajichemsolutions.com

Sizing Agent Functionality

A primary application of aluminum sulfate in papermaking is as a sizing agent, a substance that imparts resistance to liquid penetration. fecl3ferricchloride.comjianhengchem.comechemi.com This process, known as internal sizing, involves adding the chemical to the pulp slurry before the paper sheet is formed. taoyuanchemical.comjianhengchem.com

The functionality of aluminum sulfate in sizing is most prominent in traditional rosin (B192284) sizing systems. allanchem.comwovepaper.co.uk It works by precipitating the rosin size onto the cellulose fibers. allanchem.commfa.org When added to the pulp, the aluminum sulfate hydrolyzes to form cationic aluminum species, which then react with the anionic rosin soap. This reaction creates insoluble, hydrophobic precipitates of aluminum rosinate that adhere to the fiber surfaces. allanchem.comresearchgate.net This hydrophobic layer reduces the paper's natural tendency to absorb water, ink, and other liquids, making it suitable for printing and writing. allanchem.comjianhengchem.com

The compound's unique structure, containing both hydrophilic and hydrophobic groups, facilitates an effective interaction with pulp fibers, ensuring a uniform distribution of the sizing agent. allanchem.comtaoyuanchemical.com Furthermore, aluminum sulfate helps to regulate the pH of the papermaking system, creating the mildly acidic environment required for many sizing agents to function optimally. allanchem.comtaoyuanchemical.com Nearly all types of paper, with the exception of highly absorbent specialty papers like filters or paper towels, undergo sizing, highlighting the widespread importance of this application. taoyuanchemical.com

Retention Aid Mechanisms

Aluminum sulfate also functions as a highly effective retention aid in the papermaking process. balajichemsolutions.comgoogle.com Retention aids are crucial for keeping fine particles, such as small fibers (fines), fillers (like calcium carbonate or clay), and sizing agents, within the paper sheet as water drains through the machine wire. balajichemsolutions.comchemipaz.com

The mechanism is based on charge neutralization and coagulation. google.comculturalheritage.org Cellulose fibers and fillers typically carry a negative surface charge in water. allanchem.comgoogle.com As a cationic coagulant, aluminum sulfate introduces positively charged aluminum ions into the system. google.com These ions are adsorbed onto the surfaces of the negatively charged fibers and fine particles, neutralizing their charge and overcoming the repulsive forces that keep them apart. allanchem.comgoogle.comculturalheritage.org This allows the fine particles to agglomerate, or coagulate, into larger flocs, which are then more easily trapped and retained in the forming paper web. mfa.orgculturalheritage.org

By improving the retention of these materials, aluminum sulfate offers several benefits:

Reduced Costs: It minimizes the loss of expensive fillers and fibers into the process water (white water). chemimpex.comgoogle.com

Improved Efficiency: It leads to cleaner white water systems, which can be recycled more effectively, and can prolong the life of the forming fabric (wire). google.comchemipaz.com

System Cleaning: It helps to clear "anionic trash" (detrimental anionic substances) from the system, which can interfere with other chemical additives. google.com

Influence on Paper Formation and Sheet Properties

The use of this compound significantly influences the final properties of the paper sheet. By flocculating fine particles and modifying fiber surface charges, it promotes better fiber-to-fiber bonding. allanchem.com This action results in a more compact, cohesive, and uniform paper structure with a reduced pore size. allanchem.com

| Property | Effect | Mechanism |

|---|---|---|

| Water/Ink Resistance | Increased | Precipitates rosin sizing agents onto fibers, creating a hydrophobic layer. allanchem.commfa.org |

| Strength (Tensile, Burst, Tear) | Increased | Enhances fiber-to-fiber bonding and compacts the paper structure. allanchem.com |

| Retention of Fines/Fillers | Increased | Neutralizes surface charges, causing fine particles to coagulate and be retained in the sheet. google.comculturalheritage.org |

| Smoothness | Increased | Improves the formation of the sheet, resulting in a more uniform surface. allanchem.comtaoyuanchemical.com |

| Brightness | Increased | Aids in the retention of filler particles which contributes to the quality of the final product. allanchem.com |

Application in Textile Dyeing and Finishing

In the textile industry, this compound is a cornerstone chemical, primarily used as a mordant in dyeing processes, especially with natural dyes. chemimpex.comyuncangchemical.com Its application is a long-standing practice that is critical for achieving vibrant and durable colors on various fabrics. iranchemicalmine.com

Comparative Studies with Bio-Mordants

In recent years, there has been growing interest in bio-mordants—mordants derived from natural sources such as plants—as potentially eco-friendly alternatives to metallic salts like aluminum sulfate. scribd.comsci-hub.se These include substances rich in tannins, such as oak galls, pomegranate peel, and certain barks and leaves. researchgate.netnih.gov

Research comparing the efficacy of aluminum sulfate with various bio-mordants has yielded insightful results. Studies show that bio-mordants can effectively fix natural dyes to fabrics and, in many cases, provide good to excellent fastness properties that are comparable to those achieved with metallic mordants. researchgate.netnih.gov

For instance, a study on dyeing cotton fabric with an extract from Hibiscus sabdariffa (roselle) compared the performance of metal mordants (including aluminum potassium sulfate) with bio-mordants like tannic acid, pine cone, and lemon peel. researchgate.net The results indicated that the bio-mordants, similar to the metal salts, significantly increased the color fastness of the dyed fabrics, achieving excellent ratings for light, wash, and rub fastness. researchgate.net

While aluminum sulfate remains a highly effective and reliable mordant, bio-mordants offer an alternative that can produce a different range of shades and are valued for their natural origin. sci-hub.senih.gov The choice between them may depend on the desired color outcome, fiber type, and sustainability goals.

| Mordant Type | Example Mordant | Light Fastness (Rating) | Wash Fastness (Rating) | Dry/Wet Rub Fastness (Rating) |

|---|---|---|---|---|

| Metallic Mordant | Aluminum Potassium Sulfate | Comparable to Bio-Mordants | Comparable to Bio-Mordants | Comparable to Bio-Mordants |

| Bio-Mordant | Tannic Acid | 5-6 (Excellent) | 4-5 (Excellent) | 4-5 (Excellent) |

| Bio-Mordant | Pine Cone | 5-6 (Excellent) | 4-5 (Excellent) | 4-5 (Excellent) |

| Bio-Mordant | Lemon Peel | 5-6 (Excellent) | 4-5 (Excellent) | 4-5 (Excellent) |

Theoretical and Computational Studies of Hydrated Aluminum Sulfate

Quantum Mechanical Calculations on Reactivity and Structure

Quantum mechanical calculations are employed to understand the fundamental electronic structure and reactivity of hydrated aluminum sulfate (B86663). Ab initio geometry optimizations and frequency calculations, often at the Hartree-Fock and second-order Møller-Plesset levels of theory, have been used to determine the structure of species like the hexaaquaaluminum(III) ion, [Al(H₂O)₆]³⁺. researchgate.net These calculations have identified the global minimum structure of this ion to have Tₕ symmetry. researchgate.net The polarizing effect of the Al(III) ion is strong, leading to the formation of robust hydrogen bonds between the water molecules in the first hydration sphere and those in the second. researchgate.net

Studies have also explored the isomerism in hydrated sulfate clusters, such as SO₄²⁻(H₂O)₂₄, through a combination of classical molecular dynamics and quantum chemical calculations. rsc.org This research has revealed that low-energy structures often feature fused cycles of four and six water molecules. rsc.org A significant finding is the existence of isomerism due to the different orientations of hydrogen bonds within these cycles, which can lead to large families of isomers with small energy differences. rsc.org

The activation energies for various reaction stages, such as dehydration, have been calculated using methods like the Coats-Redfern method. For instance, in the pyrolysis of aluminum sulfate octadecahydrate, the activation energies for the sequential dehydration steps have been determined. researchgate.net One study found the activation energy for the first dehydration stage (loss of 15 water molecules) to be 90.02 kJ/mol, and for the second stage (loss of 3 water molecules) to be 205.74 kJ/mol. researchgate.net Another study focusing on poly-aluminum sulfate determined the activation energy for the first dehydration to be approximately 31-33 kJ/mol using different reaction models. researchgate.net

Table 1: Calculated Activation Energies for Dehydration of Aluminum Sulfate Hydrates

| Dehydration Stage | Activation Energy (kJ/mol) - Study 1 researchgate.net | Activation Energy (kJ/mol) - Study 2 researchgate.net |

|---|---|---|

| First Stage | 90.02 | ~31-33 |

| Second Stage | 205.74 | ~235 |

Surface Energy Calculations for Crystal Morphology

The external shape, or morphology, of a crystal is determined by the relative growth rates of its different faces, which is fundamentally linked to their surface energies. Computational models are used to predict this morphology. The Bravais-Friedel-Donnay-Harker (BFDH) model, for example, predicts crystal morphology based on the crystal's lattice and symmetry. mdpi.com It posits that the crystal faces that grow the slowest are the most prominent in the final crystal shape. mdpi.com

More advanced methods, like the attachment energy (AE) model, calculate the energy released when a growth unit attaches to a specific crystal surface. This model can be modified to account for the effects of the solvent, which is crucial for predicting the morphology of crystals grown from solution. researchgate.net For aluminum sulfate hexadecahydrate (Al₂(SO₄)₃·16H₂O), a modified AE model that considered the solvent effect accurately predicted a hexagonal-plate morphology, which was consistent with experimental observations. researchgate.net In a vacuum, the model predicted an octagonal plate, but the inclusion of solvent effects led to the disappearance of the {1 1 0} and {1 0 -1} faces, resulting in the hexagonal shape. researchgate.net

Modeling of Coagulation and Flocculation Processes

Aluminum sulfate is a primary coagulant used extensively in water and wastewater treatment. alliancechemical.commecc.edu The process involves two main steps: coagulation (charge neutralization) and flocculation (particle aggregation). alliancechemical.comyoutube.com

Coagulation: When aluminum sulfate is added to water, it dissolves and releases positively charged aluminum ions (Al³⁺). alliancechemical.com These ions neutralize the negative surface charges of colloidal particles suspended in the water. youtube.com This neutralization destabilizes the particles, allowing them to start sticking together. alliancechemical.com The initial rapid mixing, or "flash mix," is critical to ensure the coagulant is dispersed effectively. alliancechemical.com

Flocculation: Following coagulation, a slower mixing phase allows the destabilized particles to aggregate. alliancechemical.com Simultaneously, the aluminum ions react with the water's alkalinity to form gelatinous precipitates of aluminum hydroxide (B78521), Al(OH)₃. alliancechemical.com These precipitates, known as "floc," are sticky and web-like, entrapping the smaller particles to form larger, heavier clumps that can be more easily removed by sedimentation and filtration. alliancechemical.comyoutube.com

Kinetic studies have been conducted to model the rate of these processes. For aluminum sulfate octadecahydrate (Al₂(SO₄)₃·18H₂O), the coagulation reaction has been found to be first order, with a rate constant (k) of 5.727 s⁻¹. researchgate.net This indicates a relatively fast reaction, contributing to its effectiveness as a coagulant. researchgate.net Response Surface Methodology (RSM) has also been used as a tool to model and optimize the coagulation-flocculation process by examining the effects of parameters like coagulant dosage, initial turbidity, and pH to maximize removal efficiency. researchgate.net

Thermodynamic Property Calculations (e.g., Solubility, Dissolution Enthalpy)

Thermodynamic properties are essential for understanding the behavior of aluminum sulfate hydrate (B1144303) in various conditions. The solubility of aluminum sulfate is highly dependent on temperature. In water, its solubility increases significantly with increasing temperature. chemicalbook.com

Table 2: Solubility of Aluminum Sulfate in Water at Different Temperatures

| Temperature (°C) | Solubility (g / 100 g H₂O) chemicalbook.com |

|---|---|

| 0 | 31.2 |

| 10 | 33.5 |

| 20 | 36.4 |

| 30 | 40.4 |

| 40 | 45.7 |

| 50 | 52.2 |

| 60 | 59.2 |

| 70 | 66.2 |

| 80 | 73.1 |

| 90 | 86.8 |

| 100 | 89.0 |

The dissolution of aluminum sulfate hydrates involves changes in enthalpy. The standard enthalpy of formation (ΔfH°) is a key thermodynamic property. Calorimetric studies, such as acid solution calorimetry, are used to experimentally determine these values. For instance, the dissolution heat of related compounds like AlCl₃·6H₂O has been measured in 5 N HCl. researchgate.net Thermodynamic models can then use these experimental data points to calculate the properties of various hydrates. There is often a linear correlation between the number of water molecules in a hydrated salt and its enthalpy of formation. nih.gov

Thermodynamic models, which can be based on frameworks like the Mixed-Solvent Electrolyte (MSE) model, are used to predict phase equilibria and other properties by combining standard-state thermochemical data with ion-interaction parameters. researchgate.net These models are crucial for predicting the behavior of these salts in complex systems over wide ranges of temperature and concentration. researchgate.nettul.cz

Speciation Modeling in Complex Aqueous Systems

In aqueous solutions, aluminum sulfate does not simply exist as free Al³⁺ and SO₄²⁻ ions. It undergoes hydrolysis and forms various complex species. The specific ions and molecules present in the solution define its speciation.

27-Al NMR spectroscopy is a powerful experimental technique for monitoring the speciation in aluminum sulfate solutions. researchgate.net These studies have detected the formation of a first-sphere sulfato-aluminum complex, likely formed from the SO₄²⁻ ion. researchgate.net The formation of this complex is entropically driven and thus becomes more favorable at higher temperatures. researchgate.net The heat of reaction for this complexation has been determined to be 33.1 kJ mol⁻¹. researchgate.net At high dilutions, auto-hydrolysis is also observed. researchgate.net

Thermodynamic models, such as the Mixed-Solvent Electrolyte (MSE) model, are used to calculate and predict this complex speciation. psu.edu These models incorporate chemical equilibria for all possible association and dissociation reactions. For the sulfuric acid-water system, such models can predict speciation that is consistent with spectroscopic measurements across the entire concentration range. psu.edu The development of comprehensive thermodynamic models for multicomponent systems containing sulfate allows for the construction of solid-liquid phase diagrams and the elucidation of the solubility of various stable and metastable solid phases. researchgate.net This is critical for designing and optimizing industrial processes involving aluminum sulfate hydrate. researchgate.net

Environmental Considerations and Research on Sustainable Practices

Environmental Fate and Mobility in Natural Systems

The environmental journey of aluminum sulfate (B86663) hydrate (B1144303) is complex, varying significantly with the medium it enters—be it water, soil, or the atmosphere. Its mobility and ultimate fate are governed by a series of chemical reactions and interactions within these systems.

When introduced into aquatic environments, aluminum sulfate hydrate's primary impact stems from its hydrolysis. wikipedia.org In water that is neutral or slightly alkaline, it forms a gelatinous precipitate of aluminum hydroxide (B78521). wikipedia.org This process is central to its use in water purification, where it acts as a coagulant, causing impurities and suspended particles to clump together into larger aggregates, or "floc". asedachemicals.comsolitudelakemanagement.comoutdoorwatersolutions.com These heavier particles then settle, clarifying the water. asedachemicals.comsolitudelakemanagement.com

A key aspect of its aquatic behavior is its interaction with phosphorus. The aluminum hydroxide flocs exhibit a high affinity for phosphorus, binding with it to form insoluble aluminum phosphate (B84403). solitudelakemanagement.comresearchgate.net This action effectively reduces the phosphorus load in the water, which is a primary reason for its use in the remediation of eutrophic (nutrient-rich) lakes. wikipedia.orgumn.edu By trapping excess nutrients, alum treatments can enhance water clarity and, as a byproduct, create conditions favorable for the growth of native aquatic plants, which contribute to a healthier ecosystem. umn.edu

However, the introduction of aluminum sulfate can also alter the water's chemistry. Improper handling or disposal can lead to water pollution by disturbing the ecological balance. asedachemicals.com One significant effect is the potential alteration of the water's pH level, which can negatively affect aquatic plants and wildlife. asedachemicals.com While some studies note no significant pH decrease with proper application, the potential for acidification exists. nih.gov Furthermore, the waste generated from industries using alum, if not managed responsibly, can increase the chemical load in water bodies, potentially reducing oxygen levels and harming fish and other aquatic organisms. asedachemicals.comasedachemicals.com Research has also indicated that aluminum sulfate used in drinking water treatment might be a primary source of hydrogen sulfide (B99878) gas in sanitary sewer systems in some regions. wikipedia.org

Table 1: Effects of Aluminum Sulfate Application in Aquatic Systems

| Effect | Mechanism | Outcome | Citation(s) |

| Coagulation/Flocculation | Hydrolyzes to form gelatinous aluminum hydroxide, neutralizing the charge of suspended particles. | Removes impurities, clarifies water. | wikipedia.orgasedachemicals.comsolitudelakemanagement.comoutdoorwatersolutions.com |